molecular formula C17H10BrNO4S B5093787 (5Z)-5-[(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

(5Z)-5-[(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B5093787
M. Wt: 404.2 g/mol
InChI Key: OOKFVBIQPXMMCO-CHHVJCJISA-N
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Description

(5Z)-5-[(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazolidine-2,4-dione core, a brominated benzodioxole moiety, and a phenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where the thiazolidine-2,4-dione is reacted with an aldehyde derivative of the brominated benzodioxole under basic conditions. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the mixture is refluxed to facilitate the condensation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Substituted benzodioxole derivatives.

Scientific Research Applications

(5Z)-5-[(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5Z)-5-[(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione is unique due to its combination of a brominated benzodioxole moiety and a thiazolidine-2,4-dione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrNO4S/c18-12-8-14-13(22-9-23-14)6-10(12)7-15-16(20)19(17(21)24-15)11-4-2-1-3-5-11/h1-8H,9H2/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKFVBIQPXMMCO-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)N(C(=O)S3)C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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